molecular formula C15H14O5S B6409139 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261898-63-8

5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409139
CAS No.: 1261898-63-8
M. Wt: 306.3 g/mol
InChI Key: VHLJVPFTBPEOQV-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid is an organic compound with the molecular formula C9H10O5S. It is known for its applications in various scientific fields, including chemistry and medicine. The compound is characterized by the presence of a methoxy group and a methylsulfonyl group attached to a benzoic acid core.

Properties

IUPAC Name

5-methoxy-2-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-20-11-6-7-13(14(9-11)15(16)17)10-4-3-5-12(8-10)21(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLJVPFTBPEOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691626
Record name 3'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-63-8
Record name 3'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-methylsulfonylphenol and 5-methoxybenzoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, and heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone and thio derivatives, as well as substituted benzoic acids .

Scientific Research Applications

5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfonyl groups play a crucial role in its reactivity and interactions. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methylsulfonyl groups makes it a valuable compound for various applications .

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